molecular formula C21H16BrClN2O3 B2806399 5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 941944-94-1

5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2806399
CAS No.: 941944-94-1
M. Wt: 459.72
InChI Key: XQYMILDREXSPGK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound notable for its structure, which integrates multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Route A:

    • Step 1: Synthesis of 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline via the condensation of furan-2-carboxylic acid with tetrahydroquinoline.

    • Step 2: Bromination and chlorination of 2-bromo-5-chlorobenzamide.

    • Step 3: Amide coupling between the synthesized 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline and 2-bromo-5-chlorobenzoyl chloride.

Industrial Production Methods

  • Industrial production might involve continuous flow chemistry techniques to enhance yield and efficiency.

  • Optimized conditions include specific catalysts, solvents (e.g., dichloromethane), and temperature control to ensure high-purity product formation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The furan ring in the compound can undergo oxidative cleavage under specific conditions, leading to various carbonyl-containing fragments.

  • Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: The aromatic halides (bromo and chloro groups) can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

  • Oxidation Reactions: Utilize reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction Reactions: Employ reducing agents such as sodium borohydride or catalytic hydrogenation.

  • Substitution Reactions: React with nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

  • Products from these reactions depend on the reactants used and can include various functionalized derivatives of the parent compound, such as amides or alcohols.

Scientific Research Applications

  • Chemistry: Its unique functional groups make it a valuable intermediate in organic synthesis.

  • Biology: This compound can be explored for biological activity, including enzyme inhibition or receptor binding studies.

  • Medicine: Potential pharmaceutical applications due to its structural complexity, which might interact with biological targets.

  • Industry: Used in the development of novel materials or as a precursor for more complex compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on the application:

  • Molecular Targets: Potential targets include enzymes, receptors, or other biomolecules where the compound can bind or inhibit activity.

  • Pathways Involved: Interaction with metabolic or signaling pathways could lead to desired biological outcomes, making it a candidate for drug development.

Properties

IUPAC Name

5-bromo-2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3/c22-14-6-8-17(23)16(11-14)20(26)24-15-7-5-13-3-1-9-25(18(13)12-15)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYMILDREXSPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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